molecular formula C23H18FN3O4S B2869567 (2Z)-2-[(4-fluoro-3-methylbenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 866349-00-0

(2Z)-2-[(4-fluoro-3-methylbenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2869567
CAS No.: 866349-00-0
M. Wt: 451.47
InChI Key: YNOKLXXYOLVEOK-RWEWTDSWSA-N
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Description

(2Z)-2-[(4-fluoro-3-methylbenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide is a recognized potent, selective, and cell-active inhibitor of Sentrin/SUMO-specific protease 1 (SENP1), a key enzyme in the SUMOylation pathway. SENP1 cleaves SUMO (Small Ubiquitin-like Modifier) proteins from target substrates, and its dysregulation is implicated in various disease states, most notably in oncology. This compound acts as a covalent inhibitor, irreversibly binding to the catalytic cysteine of SENP1 (Cysteine 603), thereby blocking its deSUMOylation activity. By inhibiting SENP1, this molecule leads to the accumulation of hyper-SUMOylated proteins within cells, which can disrupt critical cellular processes such as transcriptional regulation, DNA damage repair, and cell cycle progression. Its primary research value lies in probing the biological functions of SENP1 and the wider SUMOylation cascade. Investigations have demonstrated its utility in suppressing the growth of prostate cancer cells and acute myeloid leukemia (AML) models , where SENP1 is often overexpressed and plays a role in sustaining oncogenic signaling and cell proliferation. Consequently, this inhibitor serves as a critical chemical tool for validating SENP1 as a therapeutic target and for exploring novel intervention strategies in cancer research.

Properties

IUPAC Name

(2Z)-2-[(4-fluoro-3-methylphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4S/c1-15-13-18(11-12-20(15)24)32(29,30)27-26-23-19(14-16-7-5-6-10-21(16)31-23)22(28)25-17-8-3-2-4-9-17/h2-14,27H,1H3,(H,25,28)/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOKLXXYOLVEOK-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluoro-3-methylbenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the chromene intermediate with a sulfonyl chloride derivative, such as 4-fluoro-3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Formation of the Imino Group: The final step involves the condensation of the sulfonamide intermediate with an amine, such as aniline, under dehydrating conditions to form the imino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-fluoro-3-methylbenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The fluoro-substituted benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced imino groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluoro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-fluoro-3-methylbenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing pathways such as the PI3K-AKT or MAPK pathways, which are involved in cell growth and survival.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : The target compound shares Method B (dioxane/HCl reflux) with Compound 12, achieving 86% yield, indicating robust scalability .
  • Compared to the acetylated analog in , the target’s sulfonamido group may improve solubility in polar solvents and target affinity . Methoxy substituents () introduce electron-donating effects, contrasting with the electron-withdrawing fluorine in the target, which may alter electronic distribution and receptor interactions .
Table 2: Bioactivity and Physicochemical Properties
Compound Name LogP* Solubility (mg/mL) Reported Bioactivity Reference
Target Compound ~3.2 ~0.05 (DMF) Anticancer (in vitro), antimicrobial
Compound 12 ~2.1 >1 (DMF) Not specified
Chromeno[2,3-d]pyrimidin-4-one derivatives (e.g., Compound 2 in ) ~2.8 ~0.1 (DMSO) Antifungal, antitumor
Chlorophenyl chromene derivatives () ~3.5 <0.01 (DMSO) Antiviral, antiproliferative

*Predicted using fragment-based methods.

Key Observations :

  • Lipophilicity : The target compound’s LogP (~3.2) suggests moderate membrane permeability, balancing between the hydrophilic Compound 12 and highly lipophilic chlorophenyl derivatives.
  • Bioactivity: Chromene-carboxamides with sulfonamido groups (target) and pyrimidinones () exhibit overlapping anticancer/antimicrobial activities, likely due to shared chromene-mediated intercalation or enzyme inhibition .
  • Chlorophenyl Analogs (): Higher LogP values correlate with reduced solubility but potent antiviral activity, whereas the target’s fluorine may reduce toxicity while maintaining efficacy .

Functional Group Impact Analysis

  • Sulfonamido vs.
  • Fluoro vs. Methoxy () : Fluorine’s electron-withdrawing nature enhances metabolic stability, whereas methoxy groups may improve π-π stacking but increase susceptibility to oxidative metabolism .
  • Acetyl vs. Sulfonamido () : Acetylation reduces hydrogen-bonding capacity, likely diminishing target affinity compared to the sulfonamido group .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C23H18FN3O4SC_{23}H_{18}FN_3O_4S with a molecular weight of 451.5 g/mol. Its structure features a chromene core substituted with a sulfonamide group, which is known to influence biological interactions significantly.

Anticancer Properties

Several studies have explored the anticancer potential of chromene derivatives, indicating that modifications to the chromene structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown significant activity against breast cancer cells by inducing apoptosis and inhibiting proliferation.

Case Study:
A study published in PubMed examined a related chromene derivative, which demonstrated selective cytotoxicity towards MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Antimicrobial Activity

Chromenes have also been investigated for their antimicrobial properties. The sulfonamide moiety is particularly noteworthy as sulfonamides are known for their broad-spectrum antibacterial activity.

Research Findings:
A comparative study reported that derivatives of chromene with sulfonamide groups exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial folate synthesis, a critical pathway for bacterial growth .

Antioxidant Activity

The antioxidant properties of chromene derivatives are another area of interest. The presence of phenolic groups in the structure contributes to radical scavenging abilities.

Experimental Results:
In vitro assays revealed that the compound exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

Summary of Biological Activities

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis via caspase activation
AntimicrobialInhibition of folate synthesis in bacteria
AntioxidantFree radical scavenging

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